- Switching on prodrugs using radiotherapyNature Chemistry, 2021, 13(8), 805-810,
Cas no 444731-52-6 (Pazopanib)
Pazopanib è un inibitore della tirosin chinasi multibersaglio approvato per il trattamento del carcinoma a cellule renali avanzato e dei sarcomi dei tessuti molli. Agisce bloccando selettivamente i recettori del fattore di crescita endoteliale vascolare (VEGFR), del fattore di crescita derivato dalle piastrine (PDGFR) e del recettore del fattore di crescita dei fibroblasti (FGFR), inibendo così l'angiogenesi e la progressione tumorale. La sua selettività per questi bersagli molecolari lo rende un agente terapeutico efficace con un profilo di tollerabilità gestibile. Pazopanib è disponibile in forma di compresse orali, offrendo un'opzione di trattamento conveniente per i pazienti. Studi clinici hanno dimostrato la sua efficacia nel prolungare la sopravvivenza libera da progressione, con un profilo di effetti collaterali prevedibile e monitorabile.

Pazopanib structure
Nome del prodotto:Pazopanib
Numero CAS:444731-52-6
MF:C21H23N7O2S
MW:437.518021821976
MDL:MFCD11616589
CID:68126
PubChem ID:10113978
Pazopanib Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pazopanib
- 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
- 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylBenzenesulfonamide
- Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-m...
- Pazopanib (GW-786034, Armala®, Votrient®)
- Pazopanib(GW786034)
-  
- GW 786034
- GW-786034
- GW786034
- 7RN5DR86CK
- GW 78603
- DSSTox_RID_82929
- DSSTox_CID_28659
- DSSTox_GSID_48733
- 5-[[4-[(2,3-dimethylindazol-6-yl)-methyl-amino]pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
- 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
- 5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylbenzenesul
- EX-A1241
- 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]-pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
- PAZOPANIB [VANDF]
- 5-(3-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)phenylamino)-2-methylbenzenesulfonamide
- HY-10208
- 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]-2-pyrimidinyl}amino)-2-methylbenzenesulfonamide
- GW7 86034
- HMS3244C22
- Pazopanib [INN]
- Z1541638525
- Q-101400
- GW 786034B
- PAZOPANIB [EMA EPAR]
- NSC800839
- 5-({4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide
- AB01273967-02
- AM20090659
- MFCD11616589
- CS-0269
- DTXSID8048733
- SW218082-3
- BCPP000129
- DTXCID1028659
- indazolylpyrimidine 13
- s3012
- UNII-7RN5DR86CK
- Pazopanib [INN:BAN]
- AS-11066
- PAZOPANIB [MI]
- Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-
- BCP01839
- 790713-33-6
- Kinome_3790
- GW780604
- BCP9001053
- SCHEMBL588608
- JMC514632 Compound 13
- CAS-444731-52-6
- HSDB 8210
- HMS3745G05
- PAZOPANIB [WHO-DD]
- 444731-52-6
- 5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylbenzenesulfonamide
- Tox21_113174
- AB01273967_05
- 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
- GW-780604
- 5-[[4-[(2,3-dimethyl-2h-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide
- CUIHSIWYWATEQL-UHFFFAOYSA-N
- NSC-800839
- BD164238
- NCGC00188865-02
- BDBM26474
- FT-0684794
- A19406
- AKOS005145819
- cid_10113978
- GTPL5698
- Q7157043
- AB01273967_06
- DB06589
- NCGC00188865-01
- FT-0659928
- P-6706
- NSC752782
- NSC-752782
- NCGC00188865-10
- BRD-K74514084-003-02-7
- CHEBI:71219
- NSC 752782
- NCGC00188865-03
- Pazopanib- Bio-X
- HMS3244C21
- CCG-265010
- 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide
- Tox21_113174_1
- Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)-2-pyrimidinyl)amino)-2-methyl-
- AC-8522
- HMS3244D21
- 5-[4-[(2,3-Dimethyl-2H-indazol-6-yl)-methyl-amino]-pyrimidin-2-ylamino]-2-methyl-benzenesulfonamide
- pazopanibum
- Pazopanib (free base)
- AB01273967-01
- 5-[[4-[(2,3-dimethyl-6-indazolyl)-methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide
- HMS3656L14
- NS00070516
- A839572
- AR-270/43507999
- CHEMBL477772
- EN300-57325
- SB17290
- BRD-K74514084-001-03-9
- Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-; 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide; 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide; GW 786034; Pazopanib; Votrient
- SDCCGSBI-0647656.P002
- Pazopanib?
- SBI-0647656.0001
- BRD-K74514084-003-09-2
-
- MDL: MFCD11616589
- Inchi: 1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)
- Chiave InChI: CUIHSIWYWATEQL-UHFFFAOYSA-N
- Sorrisi: S(C1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])N([H])C1=NC([H])=C([H])C(=N1)N(C([H])([H])[H])C1C([H])=C([H])C2=C(C([H])([H])[H])N(C([H])([H])[H])N=C2C=1[H])(N([H])[H])(=O)=O
Proprietà calcolate
- Massa esatta: 437.163394g/mol
- Carica superficiale: 0
- XLogP3: 3.1
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta legami ruotabili: 5
- Massa monoisotopica: 437.163394g/mol
- Massa monoisotopica: 437.163394g/mol
- Superficie polare topologica: 127Ų
- Conta atomi pesanti: 31
- Complessità: 717
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: 3
- Carica superficiale: 0
Proprietà sperimentali
- Stability Shelf Life: Based on the stability data a shelf-life of 24 months will be applied to the product, with no special storage conditions requirements.
- Temperature: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Pazopanib hydrochloride/
- Dissociation Constants: pKa1 = 2.29 (amine); pKa2 = 5.07 (amine); pKa3 = 10.41 (amide) (est)
- Colore/forma: Powder
- Densità: 1.40
- Punto di fusione: 281-291°C
- Punto di ebollizione: 728.8±70.0°C at 760 mmHg
- Punto di infiammabilità: 359℃
- Solubilità: 生物体外In Vitro:DMSO溶解度≥ 43 mg/mL(98.28 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 127.41000
- LogP: 4.99310
Pazopanib Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Codice categoria di pericolo: 43-62/63
- Istruzioni di sicurezza: 36/37/39-28B
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pazopanib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022537-100mg |
Pazopanib |
444731-52-6 | 99% | 100mg |
¥96 | 2024-05-23 | |
eNovation Chemicals LLC | D501861-1g |
5-(4-(N-(2,3-diMethyl-2H-indazole-6-yl)- N-MethylaMino)pyriMidine-2-ylaMino)-2-MethylbenzenesulfonaMide |
444731-52-6 | 98% | 1g |
$195 | 2024-05-24 | |
Biosynth | BD164238-10 mg |
Pazopanib - Bio-X ? |
444731-52-6 | 10mg |
$72.50 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0097L-25 mg |
Pazopanib |
444731-52-6 | 99.84% | 25mg |
¥540.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0097L-100 mg |
Pazopanib |
444731-52-6 | 99.84% | 100MG |
¥1450.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42990-500mg |
Pazopanib |
444731-52-6 | 500mg |
¥2999.0 | 2021-09-08 | ||
LKT Labs | P0397-100 mg |
Pazopanib |
444731-52-6 | ≥97% | 100MG |
$252.10 | 2023-07-10 | |
Enamine | EN300-57325-0.1g |
5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide |
444731-52-6 | 95% | 0.1g |
$84.0 | 2023-02-09 | |
ChemScence | CS-0269-1g |
Pazopanib |
444731-52-6 | 99.77% | 1g |
$540.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856890-25mg |
Pazopanib |
444731-52-6 | 25mg |
¥205.00 | 2022-09-01 |
Pazopanib Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1S:H2O, S:DMSO
Riferimento
Pazopanib Raw materials
- 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonyl azide
Pazopanib Preparation Products
Pazopanib Fornitori
atkchemica
Membro d'oro
(CAS:444731-52-6)Pazopanib
Numero d'ordine:CL0266
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:18
Prezzo ($):discuss personally
Pazopanib Letteratura correlata
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
444731-52-6 (Pazopanib) Prodotti correlati
- 646527-63-1(Benzenesulfonamide,3-[[4-[3-(3,5-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-)
- 22199-93-5(4-(2-Aminopyrimidin-4-yl)aminobenzene-1-sulfonamide Hydrochloride)
- 629610-31-7(1H-Pyrazole-5-carboxamide,N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-1-(2,4-diamino-6-quinazolinyl)-3-methyl-)
- 444731-52-6(Pazopanib)
- 790713-33-6(Pazopanib)
- 647376-40-7(Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-)
- 646527-89-1(Benzenesulfonamide,4-[[4-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-)
- 647853-70-1(1-Naphthalenesulfonamide,5-(dimethylamino)-N-(3-methyl-1H-indazol-5-yl)-)
- 2153-13-1(4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide)
- 70074-11-2(4-Pyrimidinamine,N-(4-butylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:444731-52-6)Pazopanib

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:444731-52-6)Pazopanib

Purezza:99%
Quantità:25g
Prezzo ($):492.0